![molecular formula C22H21FN4O2S B2495366 N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251594-59-8](/img/structure/B2495366.png)
N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolopyridine sulfonamides are a class of compounds known for their diverse biological activities and potential applications in various fields, including agriculture and medicine. These compounds are characterized by their triazolopyridine core attached to a sulfonamide group, which can be modified to produce new compounds with desired properties and activities (Chen et al., 2009).
Synthesis Analysis
The synthesis of triazolopyridine sulfonamides often involves the condensation of chlorosulfonyl triazolopyridines with aromatic amines. This method allows for the introduction of various substituents on the triazolopyridine core, enabling the fine-tuning of the compound's properties. For instance, modifications to the methyl group of Flumetsulam, a known herbicide, have led to the development of new compounds with enhanced herbicidal activity and faster degradation rates in soil (Chen et al., 2009).
Molecular Structure Analysis
The molecular structure of triazolopyridine sulfonamides is crucial for their biological activity. Computational simulations and binding free energy calculations have been used to rationalize the interactions between these compounds and their biological targets. For example, the enzyme-inhibiting activity of certain derivatives has been explained through such computational analyses, highlighting the importance of molecular structure in the design of new compounds (Chen et al., 2009).
Chemical Reactions and Properties
Triazolopyridine sulfonamides can undergo various chemical reactions, enabling the synthesis of a wide range of derivatives. These reactions include nucleophilic addition to azomethine groups, cyclization in the presence of alkali, and others, allowing for the formation of annulated heterocyclic derivatives with potential biological activities (Rozentsveig et al., 2013).
Physical Properties Analysis
The physical properties of triazolopyridine sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application and effectiveness in its intended use. For instance, the half-life in soil of certain herbicidal compounds indicates their environmental persistence and degradation rate, which are important considerations in agricultural applications (Chen et al., 2009).
Chemical Properties Analysis
The chemical properties of triazolopyridine sulfonamides, such as reactivity, acid-base behavior, and interaction with biological targets, are key to their function. Studies on these compounds often focus on their ability to inhibit specific enzymes or biological processes, which is determined by their chemical structure and properties. The inhibition of acetohydroxyacid synthase by certain derivatives highlights the potential of these compounds as herbicides (Chen et al., 2009).
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds related to N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been investigated for their herbicidal properties. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003). Additionally, other related compounds, such as Flumetsulam, a derivative of triazolopyrimidine-2-sulfonamide, have shown significant herbicidal activity, confirming the potential of these compounds in agricultural applications (Hu, Chen, Liu, & Yang, 2005).
Antifungal and Insecticidal Properties
Research into sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has indicated that some of these compounds display good antifungal and insecticidal activities. Specific compounds have shown high inhibition rates against certain fungi and high mortality rates against particular insect species (Xu, Wang, Zhu, Shao, Yu, Xue, Wu, & Shi, 2017).
Antimalarial Potential
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been evaluated for antimalarial activity. Certain compounds from this series have shown good inhibitory effects against Plasmodium falciparum in vitro, suggesting their potential as antimalarial agents (Karpina, Kovalenko, Drushlyak, Bunyatyan, Georgiyants, Ivanov, Langer, & Maes, 2020).
Anticancer Activity
Compounds like N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which are structurally related to N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have been modified to enhance their anticancer properties. These modifications have led to the development of potent antiproliferative agents with reduced toxicity, suggesting a potential avenue for cancer therapy (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Wirkmechanismus
Target of Action
The compound “N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a sulfonamide derivative . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This could potentially be a target of this compound.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-16(2)17-9-11-19(12-10-17)27(14-18-6-3-4-7-20(18)23)30(28,29)21-8-5-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDHGBSCEDVPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)
![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)
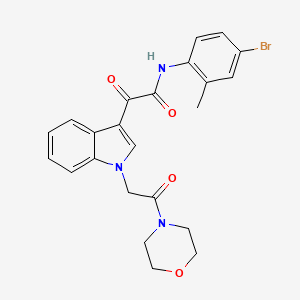
![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)
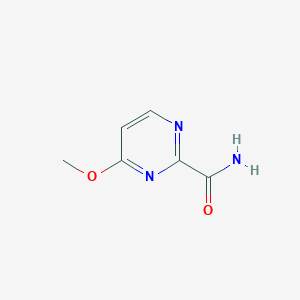
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)
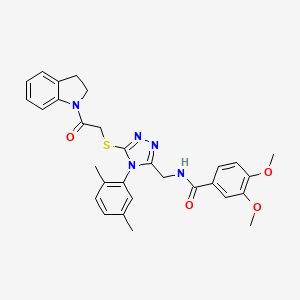
![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)
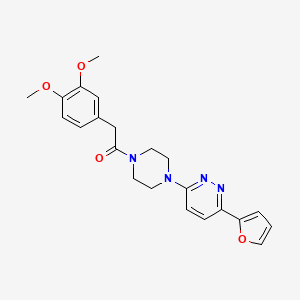
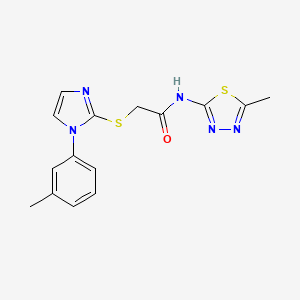
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)